Cas no 54632-08-5 (3-amino-5-chloro-6-methylpyrazine-2-carbonitrile)

3-Amino-5-chloro-6-methylpyrazine-2-carbonitrile is a heterocyclic organic compound featuring a pyrazine core substituted with amino, chloro, methyl, and cyano functional groups. This structure imparts versatility as a key intermediate in pharmaceutical and agrochemical synthesis. The presence of reactive sites, including the amino and cyano groups, enables further functionalization, making it valuable for constructing complex molecules. Its chloro and methyl substituents enhance stability and influence electronic properties, facilitating tailored applications in medicinal chemistry. The compound's high purity and well-defined reactivity profile ensure consistent performance in multi-step synthetic routes. Suitable for research and industrial use, it serves as a building block for biologically active compounds, such as kinase inhibitors and herbicides.
3-amino-5-chloro-6-methylpyrazine-2-carbonitrile structure
54632-08-5 structure
商品名:3-amino-5-chloro-6-methylpyrazine-2-carbonitrile
CAS番号:54632-08-5
MF:C6H5N4Cl
メガワット:168.5837
CID:942280
PubChem ID:318074

3-amino-5-chloro-6-methylpyrazine-2-carbonitrile 化学的及び物理的性質

名前と識別子

    • 3-amino-5-chloro-6-methyl-2-Pyrazinecarbonitrile
    • 2-Amino-2-cyano-5-methyl-6-chlorpyrazin
    • 3-amino-5-chloro-6-methyl-pyrazine-2-carbonitrile
    • 3-AMINO-5-CHLORO-6-METHYLPYRAZINECARBONITRILE
    • AC1L7XAV
    • NSC252106
    • 3-amino-5-chloro-6-methylpyrazine-2-carbonitrile
    • DTXSID10312308
    • 54632-08-5
    • EN300-182524
    • Pyrazinecarbonitrile, 3-amino-5-chloro-6-methyl-
    • DB-294129
    • SCHEMBL391115
    • NSC-252106
    • 2-Pyrazinecarbonitrile, 3-amino-5-chloro-6-methyl-
    • S2E7ZP8MNK
    • AKOS022637792
    • インチ: InChI=1S/C6H5ClN4/c1-3-5(7)11-6(9)4(2-8)10-3/h1H3,(H2,9,11)
    • InChIKey: NDADGNJBYZIATE-UHFFFAOYSA-N
    • ほほえんだ: CC1=NC(C#N)=C(N)N=C1Cl

計算された属性

  • せいみつぶんしりょう: 168.02045
  • どういたいしつりょう: 168.02
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

  • 密度みつど: 1.44
  • ふってん: 357.9°C at 760 mmHg
  • フラッシュポイント: 170.2°C
  • 屈折率: 1.602
  • PSA: 75.59

3-amino-5-chloro-6-methylpyrazine-2-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-182524-0.05g
3-amino-5-chloro-6-methylpyrazine-2-carbonitrile
54632-08-5 95%
0.05g
$200.0 2023-09-19
Enamine
EN300-182524-0.25g
3-amino-5-chloro-6-methylpyrazine-2-carbonitrile
54632-08-5 95%
0.25g
$425.0 2023-09-19
TRC
A605483-100mg
3-amino-5-chloro-6-methylpyrazine-2-carbonitrile
54632-08-5
100mg
$ 320.00 2022-06-08
Chemenu
CM435637-1g
3-amino-5-chloro-6-methylpyrazine-2-carbonitrile
54632-08-5 95%+
1g
$1032 2023-01-19
TRC
A605483-50mg
3-amino-5-chloro-6-methylpyrazine-2-carbonitrile
54632-08-5
50mg
$ 210.00 2022-06-08
1PlusChem
1P01BF2R-5g
3-amino-5-chloro-6-methylpyrazine-2-carbonitrile
54632-08-5 95%
5g
$3134.00 2024-04-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN19442-1g
3-amino-5-chloro-6-methylpyrazine-2-carbonitrile
54632-08-5 95%
1g
¥3683.0 2024-04-18
1PlusChem
1P01BF2R-10g
3-amino-5-chloro-6-methylpyrazine-2-carbonitrile
54632-08-5 95%
10g
$4614.00 2024-04-30
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN19442-5g
3-amino-5-chloro-6-methylpyrazine-2-carbonitrile
54632-08-5 95%
5g
¥11049.0 2024-04-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1554580-10g
3-Amino-5-chloro-6-methylpyrazine-2-carbonitrile
54632-08-5 98%
10g
¥35119.00 2024-05-09

3-amino-5-chloro-6-methylpyrazine-2-carbonitrile 関連文献

3-amino-5-chloro-6-methylpyrazine-2-carbonitrileに関する追加情報

Introduction to 3-amino-5-chloro-6-methylpyrazine-2-carbonitrile (CAS No. 54632-08-5)

3-amino-5-chloro-6-methylpyrazine-2-carbonitrile (CAS No. 54632-08-5) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its versatile structural framework and potential biological activities. This compound belongs to the pyrazine family, which is well-documented for its role in medicinal chemistry as a scaffold for various bioactive molecules. The presence of multiple functional groups, including an amino group, a chloro substituent, a methyl group, and a cyano group, makes it a promising candidate for further derivatization and investigation.

The chemical structure of 3-amino-5-chloro-6-methylpyrazine-2-carbonitrile can be described as a six-membered aromatic ring containing two nitrogen atoms, with the following substituents: an amino group at the 3-position, a chloro group at the 5-position, and a methyl group at the 6-position. Additionally, there is a cyano group attached to the 2-position of the ring. This particular arrangement of functional groups imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets.

In recent years, there has been growing interest in pyrazine derivatives as potential therapeutic agents. The amino and chloro substituents in this compound are particularly noteworthy, as they are often involved in hydrogen bonding and halogen bonding interactions with biological molecules. These interactions can enhance binding affinity and selectivity, making such compounds valuable in drug discovery efforts. Furthermore, the cyano group can serve as a handle for further chemical modifications, allowing for the synthesis of more complex derivatives with tailored properties.

One of the most compelling aspects of 3-amino-5-chloro-6-methylpyrazine-2-carbonitrile is its potential application in the development of novel pharmaceuticals. Researchers have been exploring its derivatives for their activity against various diseases, including cancer, infectious diseases, and inflammatory disorders. For instance, studies have shown that certain pyrazine-based compounds can inhibit kinases and other enzymes involved in disease pathways. The structural features of this compound make it an attractive starting point for designing molecules that can modulate these pathways effectively.

The synthesis of 3-amino-5-chloro-6-methylpyrazine-2-carbonitrile typically involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions to introduce the amino and chloro groups, followed by cyanation to install the cyano moiety. The methyl group is often introduced during later stages of synthesis or through protecting group strategies to prevent unwanted side reactions.

Recent advances in synthetic methodologies have enabled more efficient and scalable production of this compound. For example, catalytic processes and flow chemistry techniques have been employed to improve reaction efficiency and reduce waste generation. These innovations not only make the synthesis more environmentally friendly but also open up new possibilities for large-scale production.

Beyond pharmaceutical applications, 3-amino-5-chloro-6-methylpyrazine-2-carbonitrile has shown promise in agrochemical research. Derivatives of this compound have been investigated for their potential as herbicides, fungicides, or insecticides. The ability to modify its structure allows researchers to fine-tune its biological activity against specific targets while minimizing toxicity to non-target organisms.

The development of new analytical methods has also contributed to a better understanding of this compound's properties. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are essential for characterizing its structure and confirming its identity. These methods provide detailed insights into its molecular geometry and dynamics, which are crucial for understanding its biological behavior.

In conclusion,3-amino-5-chloro-6-methylpyrazine-2-carbonitrile (CAS No. 54632-08-5) is a multifaceted compound with significant potential in pharmaceutical and agrochemical research. Its unique structural features make it a valuable scaffold for designing novel bioactive molecules. As research continues to uncover new applications for this compound and its derivatives,3-amino-5-chloro-6-methylpyrazine-2-carbonitrile is poised to play an important role in addressing some of the most pressing challenges in medicine and agriculture.

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